molecular formula C6H13NO2 B1396214 3-(Hydroxymethyl)piperidin-3-ol CAS No. 848069-91-0

3-(Hydroxymethyl)piperidin-3-ol

Cat. No.: B1396214
CAS No.: 848069-91-0
M. Wt: 131.17 g/mol
InChI Key: RNGTVNNILWIEBH-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)piperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-hydroxypyridine . This reduction can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride, under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 3-hydroxypyridine using a suitable catalyst, such as palladium on carbon, under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be further reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds with different functional groups.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxymethyl and hydroxyl groups, which enhance its reactivity and potential applications in various fields. This dual functionality allows for more diverse chemical modifications and interactions compared to its simpler counterparts.

Properties

IUPAC Name

3-(hydroxymethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGTVNNILWIEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717637
Record name 3-(Hydroxymethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848069-91-0
Record name 3-(Hydroxymethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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